Propionic-d5 acid

Description

Structural Characterization and Isotopic Labeling

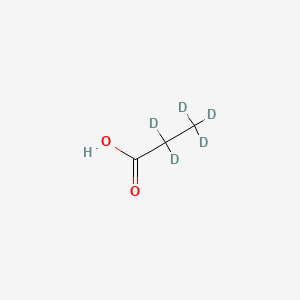

This compound exhibits a distinctive molecular architecture wherein deuterium atoms systematically replace hydrogen atoms throughout the three-carbon chain structure. The compound maintains the fundamental carboxylic acid functional group (-COOH) while incorporating five deuterium atoms in specific positions, resulting in the molecular formula CD₃CD₂COOH. This isotopic substitution pattern creates a molecule with enhanced analytical properties compared to its non-deuterated counterpart.

The structural modifications introduced through deuteration significantly alter the vibrational characteristics of the molecule compared to standard propionic acid. These changes manifest most prominently in spectroscopic analyses, where the deuterium atoms produce distinct signals that facilitate precise identification and quantification. The molecular weight increase from 74.08 daltons in regular propionic acid to 79.11 daltons in the deuterated version provides a clear mass spectrometric signature for analytical applications.

Nuclear magnetic resonance spectroscopy reveals the compound's structural integrity through characteristic chemical shift patterns. Research conducted using 400 megahertz Bruker nuclear magnetic resonance instruments demonstrates that deuterium atoms in this compound maintain the expected positional arrangements while providing enhanced spectral clarity. The deuterium substitution effectively eliminates background interference from hydrogen signals, enabling researchers to obtain more precise analytical data.

The isotopic labeling efficiency typically achieves greater than 98% deuterium incorporation, ensuring reliable analytical performance across diverse applications. This high level of isotopic purity is essential for applications requiring precise quantification and minimal interference from unlabeled compounds. The consistent isotopic composition also enables researchers to establish reliable calibration standards for analytical procedures.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CD₃CD₂COOH | |

| Molecular Weight | 79.11 daltons | |

| Chemical Purity | >98% | |

| CAS Number | 60153-92-6 | |

| Physical State | Liquid |

Historical Development of Deuterated Carboxylic Acids

The development of deuterated carboxylic acids traces its origins to the groundbreaking discovery of deuterium by American chemist Harold Urey in 1931. Urey's identification of this stable hydrogen isotope, which contains one proton and one neutron in its nucleus, established the foundation for subsequent advances in isotopic labeling chemistry. The discovery earned Urey the Nobel Prize in Chemistry in 1934, recognizing the profound implications of heavy hydrogen for scientific research.

Following Urey's initial work, researchers began exploring practical applications of deuterium incorporation into organic molecules. The development of heavy water production techniques provided researchers with accessible deuterium sources for synthetic applications. Early investigations focused on understanding how deuterium substitution affected molecular properties and analytical characteristics, laying the groundwork for modern isotopic labeling methodologies.

The synthesis of deuterated carboxylic acids underwent significant advancement with the development of practical synthetic methodologies. Research published in 2023 demonstrated efficient protocols for synthesizing alpha-deuterated carboxylic acids from corresponding malonic acids via hydrogen-deuterium exchange and decarboxylation in the presence of deuterium oxide. These methods achieved yields ranging between 83% and 94% while eliminating the need for organic solvents or additional chemical additives.

Contemporary research has expanded deuteration techniques to include photoredox catalytic methods for deoxygenative deuteration. These advanced approaches enable researchers to perform selective deuterium incorporation under mild reaction conditions while maintaining high functional group tolerance. The development of dual derivatization strategies has further enhanced the analytical utility of deuterated carboxylic acids, enabling isotope-free liquid chromatography-mass spectrometry methods with improved detection capabilities.

Recent comprehensive reviews covering developments from 2017 to 2021 highlight the expanding toolkit for isotopic enrichment of organic molecules. These advances encompass fundamental hydrogen isotope exchange reactions, reductive and dehalogenative deuteration techniques, and novel transformations incorporating isotope labeling. The evolution of deuteration methodologies continues to drive innovations in analytical chemistry and pharmaceutical research applications.

| Development Period | Key Achievement | Impact |

|---|---|---|

| 1931 | Deuterium discovery by Harold Urey | Foundation for isotopic chemistry |

| 1934 | Nobel Prize recognition | Validation of deuterium's scientific importance |

| 2018-2023 | Advanced photoredox methods | Mild conditions, high selectivity |

| 2023 | Environmentally friendly protocols | Reduced solvent usage, improved yields |

Significance of Deuteration in Organic Chemistry Research

Deuteration plays a fundamental role in advancing organic chemistry research through its unique ability to provide molecular tracers without significantly altering chemical behavior. The incorporation of deuterium atoms into organic molecules creates powerful analytical tools that enable researchers to track molecular transformations, elucidate reaction mechanisms, and quantify biological processes with unprecedented precision.

In nuclear magnetic resonance spectroscopy applications, deuterated compounds serve as essential internal standards and solvent systems. This compound specifically functions to reduce nuclear magnetic resonance solvent signals, thereby enhancing spectral clarity and data quality for researchers analyzing complex organic compounds. The deuterium atoms do not produce signals in proton nuclear magnetic resonance spectra due to their different nuclear spin properties, effectively eliminating background interference.

Mass spectrometry applications benefit significantly from deuterated internal standards, as these compounds facilitate accurate quantification by compensating for variations in analytical processes. The consistent mass differential between deuterated and non-deuterated analytes enables precise calibration and quantification across diverse sample matrices. This capability proves particularly valuable in metabolomics research, where accurate measurement of small molecules is essential for understanding biological systems.

Metabolic pathway studies utilize deuterated compounds to trace incorporation and distribution patterns without disrupting normal cellular processes. The chemical similarity between deuterated and non-deuterated molecules ensures that metabolic enzymes process these compounds through identical pathways, while the isotopic signature enables researchers to track molecular fate through complex biological systems. This approach has revolutionized understanding of cellular metabolism and drug disposition.

Mechanistic studies benefit from deuteration through kinetic isotope effect investigations, where the slightly slower reaction rates of carbon-deuterium bonds compared to carbon-hydrogen bonds provide insights into reaction mechanisms. These subtle differences enable researchers to identify rate-determining steps and validate proposed reaction pathways through careful kinetic analysis.

The pharmaceutical industry increasingly recognizes deuteration as a strategy for improving drug properties, including enhanced metabolic stability and altered pharmacokinetic profiles. While specific therapeutic applications fall outside the scope of this analysis, the fundamental chemical principles underlying these improvements demonstrate the broad significance of deuteration in modern chemical research.

| Application Area | Primary Benefit | Research Impact |

|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy | Signal enhancement, reduced interference | Improved analytical precision |

| Mass Spectrometry | Internal standardization | Enhanced quantification accuracy |

| Metabolic Studies | Pathway tracing capability | Understanding biological processes |

| Mechanistic Research | Kinetic isotope effects | Reaction pathway elucidation |

| Pharmaceutical Chemistry | Property optimization | Drug development advancement |

Properties

IUPAC Name |

2,2,3,3,3-pentadeuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDQKXXYIPTUBI-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731121 | |

| Record name | (~2~H_5_)Propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60153-92-6 | |

| Record name | (~2~H_5_)Propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60153-92-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Propionic-d5 acid, also known as Propanoic Acid-d5 or Propionate-d5, is a short-chain fatty acid. It primarily targets the free fatty acid receptors 2 (FFAR2/GPR43) and 3 (FFAR3/GPR41) . These receptors play a crucial role in various physiological processes, including the regulation of energy homeostasis, immune responses, and gut motility.

Mode of Action

This compound acts as an agonist of FFAR2/GPR43 and FFAR3/GPR41. It binds to these receptors and triggers a response. Specifically, it inhibits forskolin-induced cAMP accumulation in cells expressing FFAR2/GPR43 or FFAR3/GPR41. This interaction with its targets leads to various changes, such as the induction of chemotaxis of polymorphonuclear (PMN) neutrophils.

Biochemical Analysis

Biochemical Properties

Propionic-d5 acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, in the context of microbial fermentation, this compound can be produced by Propionibacterium and some anaerobic bacteria.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, propionic acid can pass through a cell membrane into the cytoplasm, releasing protons that result in a pH gradient across the cell membrane and consequent adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria.

Biological Activity

Propionic-d5 acid, a deuterated form of propionic acid, is a short-chain fatty acid (SCFA) that has garnered attention for its biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on health, and relevant case studies.

Overview of Propionic Acid

Propionic acid (C3H6O2) is a naturally occurring SCFA produced in the gut through the fermentation of dietary fibers by gut microbiota. It plays a crucial role in various physiological processes, including energy metabolism, immune function, and gut health. The deuterated form, this compound, is utilized in research to trace metabolic pathways and understand its biological effects more precisely.

Metabolic Pathways

Propionic acid is metabolized primarily in the liver through the propionyl-CoA pathway. The metabolism involves several key steps:

- Conversion to Propionyl-CoA : Propionic acid is converted to propionyl-CoA by the enzyme propionyl-CoA synthetase.

- Entry into the Krebs Cycle : Propionyl-CoA can enter the Krebs cycle after conversion to succinyl-CoA, contributing to energy production.

- Role in Gut Microbiota : Propionate is produced by specific gut bacteria and plays a significant role in maintaining gut health and modulating inflammation.

1. Cardiovascular Health

Recent studies have highlighted the association between propionate levels and cardiovascular health. A large-scale study indicated that higher plasma concentrations of propionate are linked to a lower risk of coronary artery disease (CAD). Specifically, patients with CAD exhibited significantly lower levels of propionate compared to those without CAD, suggesting a protective role for propionate against cardiovascular diseases .

| Parameter | CAD Patients (n=739) | Non-CAD Patients (n=514) |

|---|---|---|

| Median Propionate Level (μM) | 5.75 | 6.53 |

| Odds Ratio for CAD | 0.94 | - |

2. Metabolic Disorders

Propionic acid metabolism is crucial in conditions like propionic acidemia (PA), a genetic disorder leading to the accumulation of propionic acid due to enzyme deficiencies. Case studies have shown that dietary management and interventions such as fasting can significantly reduce metabolic disturbances in PA patients by decreasing propionate production from gut microbiota .

Case Study Example : A 3-year-old boy with PA experienced acute metabolic crises but showed improvement following dietary modifications aimed at reducing propionate levels .

1. Fasting and Propionate Levels

Research indicates that fasting can alleviate metabolic alterations associated with PA by significantly reducing circulating propionate levels. In a study involving Pcca-mutated mice, fasting for 23 hours led to a 75% decrease in plasma propionate levels, suggesting that fasting may be an effective strategy for managing PA .

2. Effects on Gut Microbiota

This compound also influences gut microbiota composition and function. It has been shown to promote beneficial bacteria while inhibiting pathogenic strains, thereby enhancing gut health and potentially reducing inflammation .

Comparison with Similar Compounds

Propionic-3,3,3-d3 Acid (CD₃CH₂COOH)

- Molecular Weight : 77.10 g/mol .

- Applications : Used in kinetic studies where partial deuteration minimizes isotopic effects while retaining structural similarity to the parent compound.

- Safety : Less extensively deuterated than Propionic-d5 acid but shares similar flammability and corrosivity risks .

Propionic Acid-d6 (CD₃CD₂COOD)

- Structure : Full deuteration of the alkyl chain and carboxylic acid group (six deuteriums).

- Molecular Weight : 80.12 g/mol .

- Applications : Preferred for studies requiring complete isotopic substitution, such as solvent effects in NMR.

- Key Difference : The acidic proton (-COOH) is replaced with deuterium (-COOD), which slightly alters its pKa compared to this compound. For example, acetic acid (pKa ≈ 4.76) and its deuterated form (pKa ≈ 4.64) show a measurable shift due to isotopic effects .

Functional Analogues

Propionitrile (CH₃CH₂CN)

- Structure : Nitrile group instead of carboxylic acid.

- Physical Properties : Boiling point 97°C, molecular weight 55.08 g/mol .

- Toxicity : Highly toxic (danger level 4-1-II) due to cyanide release upon metabolism .

- Applications : Used in organic synthesis, contrasting with this compound’s analytical applications.

Propionamide (CH₃CH₂CONH₂)

- Structure : Amide derivative of propionic acid.

- Synthesis : Produced via reaction of propionic acid with ammonia .

- Reactivity : Less acidic (pKa ~15–17) compared to this compound (pKa ~4.8), limiting its utility in acid-catalyzed reactions.

Research Implications and Gaps

- Isotopic Effects : Deuterium substitution in this compound may slow reaction kinetics in metabolic studies due to stronger C-D bonds, a property exploited in mechanistic research .

- Data Limitations : Specific thermodynamic data (e.g., enthalpy of formation) for deuterated propionic acids are sparse in the provided evidence, highlighting a need for further experimental characterization .

Q & A

Q. What are the primary analytical methods for characterizing Propionic-d5 acid in metabolic studies?

this compound is commonly characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, deuterium incorporation is verified by observing the absence of proton signals in the deuterated positions and analyzing isotopic shifts in adjacent hydrogen environments . In MS, the mass-to-charge ratio (m/z) is used to confirm the molecular ion peak at 5 Da higher than non-deuterated propionic acid. Researchers should cross-validate results with isotopic purity assays to rule out partial deuteration artifacts .

Q. How should researchers design controlled experiments to study isotopic effects of this compound in biological systems?

Experimental design must include:

- Control groups : Non-deuterated propionic acid for baseline metabolic flux comparison.

- Isotopic tracing : Track deuterium incorporation into downstream metabolites via LC-MS or GC-MS.

- Time-course sampling : Collect data at multiple intervals to account for kinetic isotope effects (KIEs), which may slow enzymatic reactions involving C-D bonds .

- Statistical validation : Use ANOVA or mixed-effects models to distinguish isotopic effects from biological variability .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound in aqueous solutions be resolved?

Discrepancies in stability studies often arise from differences in pH, temperature, or solvent composition. To address this:

- Replicate conditions : Standardize buffer systems (e.g., phosphate vs. Tris-HCl) and temperature controls.

- Quantify deuterium loss : Use isotopic ratio monitoring to detect exchange with solvent protons over time.

- Apply multivariate analysis : Principal Component Analysis (PCA) can isolate variables causing instability, such as ionic strength or dissolved oxygen levels .

Q. What methodologies are optimal for investigating the role of this compound in gut microbiome studies?

Advanced approaches include:

- Metagenomic sequencing : Correlate deuterium-labeled metabolite production with microbial taxa.

- In vitro fermentation models : Use anaerobic chambers to simulate gut conditions and measure short-chain fatty acid (SCFA) profiles via NMR.

- Isotope Ratio Mass Spectrometry (IRMS) : Detect subtle isotopic fractionation patterns in microbial SCFA metabolism .

- Ethical considerations : Ensure deuterium exposure levels comply with institutional biosafety guidelines for in vivo models .

Q. How do kinetic isotope effects (KIEs) of this compound influence its utility in enzyme mechanism studies?

KIEs arise from the altered vibrational frequencies of C-D bonds, which slow bond-breaking steps in enzymatic reactions. To leverage this:

- Enzyme kinetics : Compare and values between deuterated and non-deuterated substrates.

- Computational modeling : Use density functional theory (DFT) to simulate transition states and validate experimental KIEs.

- Limitations : Avoid overinterpretation; KIEs >3.0 suggest rate-limiting steps involving hydrogen transfer, while smaller values may indicate non-rate-limiting steps .

Data Interpretation and Contradictions

Q. How should researchers address variability in deuterium incorporation rates across different cell lines?

Variability may stem from differences in membrane permeability, transporter expression, or intracellular pH. Mitigation strategies:

- Normalize data : Express incorporation rates relative to cell-specific uptake controls.

- Use isotopic internal standards : Co-administer -labeled propionate to distinguish uptake from metabolic effects.

- Single-cell analysis : Apply techniques like Raman spectroscopy to resolve heterogeneity within cell populations .

What frameworks guide the formulation of hypothesis-driven research questions for this compound studies?

Use the PICO framework (Population, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example PICO: "In mammalian hepatocytes (P), does this compound (I) compared to non-deuterated propionate (C) alter β-oxidation rates (O)?"

- FINER evaluation: Ensure the question addresses gaps in isotopic tracer methodologies while adhering to ethical guidelines for deuterium use .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound?

Key steps include:

Q. How can researchers integrate this compound into multi-omics workflows?

Combine with:

- Metabolomics : Use as an internal standard for quantifying propionate in complex matrices.

- Proteomics : Track deuterium-labeled acyl-CoA derivatives via high-resolution MS.

- Data integration tools : Platforms like XCMS Online or MetaboAnalyst can align isotopic data with transcriptomic/proteomic datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.